
1-Benzyl-3,3-dimethyldiaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,3-dimethyldiaziridine is an organic compound with the molecular formula C10H14N2. It belongs to the class of diaziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups attached to the carbon atoms of the diaziridine ring .
Preparation Methods
The synthesis of 1-Benzyl-3,3-dimethyldiaziridine typically involves the reaction of benzylamine with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the diaziridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3,3-dimethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3,3-dimethyldiaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrogen-containing heterocycles and their biological activities.
Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethyldiaziridine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the diaziridine ring can act as a nucleophile or electrophile, facilitating various transformations. The benzyl group can also participate in reactions, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
1-Benzyl-3,3-dimethyldiaziridine can be compared with other diaziridines such as:
- 1,3,3-Trimethyldiaziridine
- 1-Isopropyl-3,3-dimethyldiaziridine
- 1-Methylspiro-[diaziridine-3,1′-cyclopentane]
- 3-Benzyl-1,3-dimethyl-diaziridine
- 3,3-Dibenzyl-1-methyldiaziridine
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and reactivity
Properties
CAS No. |
71014-81-8 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethyldiaziridine |
InChI |
InChI=1S/C10H14N2/c1-10(2)11-12(10)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
SWKFOOZRVOSPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


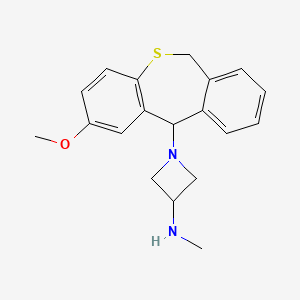

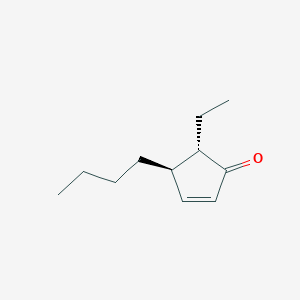
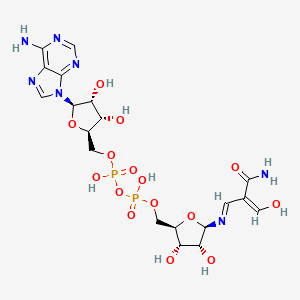
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

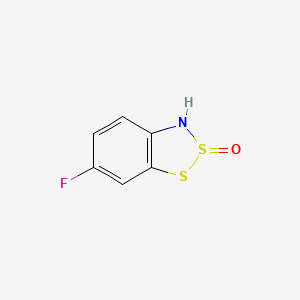
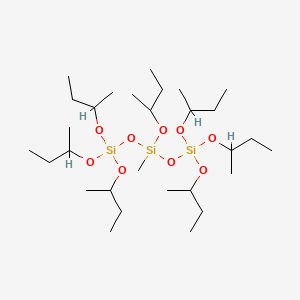
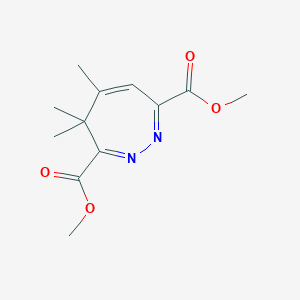
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
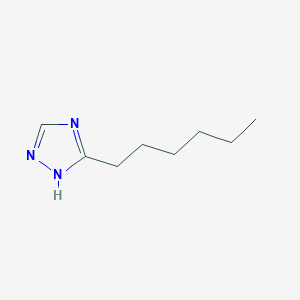
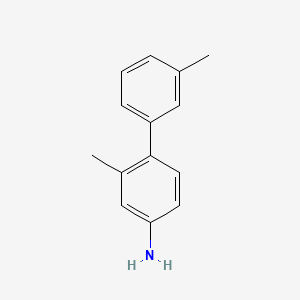
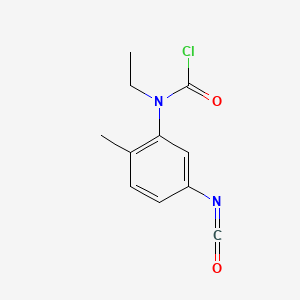
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)
